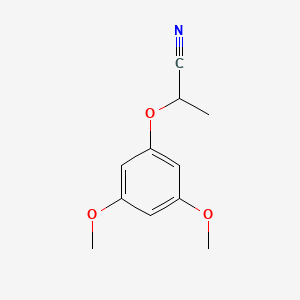![molecular formula C16H25NO4 B14730643 Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate CAS No. 6416-87-1](/img/structure/B14730643.png)
Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate: is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a 3,3-diethoxypropylamino group. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: 4-aminobenzoic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-aminobenzoate.
Substitution: The ethyl 4-aminobenzoate is then reacted with 3,3-diethoxypropylamine under controlled conditions to introduce the 3,3-diethoxypropylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its ester group can be hydrolyzed by esterases, making it useful in enzymatic studies.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ester functionality makes it valuable in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-aminobenzoic acid derivative, which can then interact with enzymes or receptors. The 3,3-diethoxypropylamino group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Ethyl 4-(dimethylamino)benzoate: Similar in structure but with a dimethylamino group instead of the 3,3-diethoxypropylamino group.
Ethyl 4-aminobenzoate: Lacks the additional amino substituent, making it less complex.
Methyl 4-[(3,3-diethoxypropyl)amino]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound stands out due to the presence of the 3,3-diethoxypropylamino group, which imparts unique chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
6416-87-1 |
|---|---|
Formule moléculaire |
C16H25NO4 |
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
ethyl 4-(3,3-diethoxypropylamino)benzoate |
InChI |
InChI=1S/C16H25NO4/c1-4-19-15(20-5-2)11-12-17-14-9-7-13(8-10-14)16(18)21-6-3/h7-10,15,17H,4-6,11-12H2,1-3H3 |
Clé InChI |
QMHNXXVKRSADJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCNC1=CC=C(C=C1)C(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















